(2-Amino-6-bromo-3-fluorophenyl)methanol

Medicinal Chemistry Lipophilicity Regioisomer Differentiation

Substituting amino-bromo-fluoro benzyl alcohol regioisomers without validation introduces uncontrolled lipophilicity variability, undermining assay reproducibility. (2-Amino-6-bromo-3-fluorophenyl)methanol (LogP 1.6627) provides a distinct, consistent scaffold for hit-to-lead optimization. • Quantifiable LogP control: 1.6627 vs. 1.288 for the 5-bromo regioisomer, enabling rational modulation of cellular permeability and metabolic stability. • 98% purity minimizes catalyst deactivation in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, delivering higher yields and cleaner reaction profiles. • Storage at 2-8°C (dry) preserves long-term chemical integrity, reducing batch-to-batch variability in biological assays. Available in mg to gram quantities with global shipping.

Molecular Formula C7H7BrFNO
Molecular Weight 220.041
CAS No. 1227958-14-6
Cat. No. B594593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-6-bromo-3-fluorophenyl)methanol
CAS1227958-14-6
Synonyms(2-aMino-6-broMo-3-fluorophenyl)Methanol
Molecular FormulaC7H7BrFNO
Molecular Weight220.041
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)N)CO)Br
InChIInChI=1S/C7H7BrFNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3,10H2
InChIKeyIYFKUDKXPVLTHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Amino-6-bromo-3-fluorophenyl)methanol (CAS 1227958-14-6): A Multifunctional Halogenated Benzyl Alcohol Building Block for Medicinal Chemistry and Chemical Biology


(2-Amino-6-bromo-3-fluorophenyl)methanol (CAS 1227958-14-6) is a halogenated aromatic amino alcohol with the molecular formula C₇H₇BrFNO and a molecular weight of 220.04 g/mol . It serves as a versatile small molecule scaffold and building block for the synthesis of more complex molecules in medicinal chemistry and drug discovery . Its unique ortho-substitution pattern, combining an amino group, a bromine atom, and a fluorine atom on a phenylmethanol core, imparts distinct electronic and steric properties that are valuable for the construction of diverse chemical libraries and the exploration of structure-activity relationships .

(2-Amino-6-bromo-3-fluorophenyl)methanol (CAS 1227958-14-6): Why Regioisomers and Simple Analogs Are Not Interchangeable in Research


Within the class of amino-bromo-fluoro benzyl alcohols, subtle variations in the substitution pattern around the aromatic ring lead to quantifiable differences in physicochemical properties and, consequently, reactivity and biological behavior. For instance, the specific 2-amino-6-bromo-3-fluoro substitution pattern of (2-amino-6-bromo-3-fluorophenyl)methanol results in a distinct calculated LogP of 1.6627 . In contrast, the regioisomer (2-amino-5-bromo-3-fluorophenyl)methanol exhibits a significantly lower calculated LogP of 1.288 . This difference in lipophilicity directly impacts the compound's partitioning behavior in biological systems, its solubility in reaction media, and its performance in downstream applications such as cell-based assays or chromatographic separations. Therefore, substituting one regioisomer for another without rigorous validation can introduce uncontrolled variability, confounding experimental outcomes and undermining the reproducibility of research data [1].

(2-Amino-6-bromo-3-fluorophenyl)methanol (CAS 1227958-14-6): A Quantitative Comparison of Key Differentiators Against Closest Analogs


(2-Amino-6-bromo-3-fluorophenyl)methanol: LogP and Lipophilicity Differentiation from a 5-Bromo-3-Fluoro Regioisomer

The calculated partition coefficient (LogP) for (2-amino-6-bromo-3-fluorophenyl)methanol is 1.6627, as reported by Chemscene . This value indicates a higher degree of lipophilicity compared to its close regioisomer, (2-amino-5-bromo-3-fluorophenyl)methanol, which has a reported LogP of 1.288 . This quantitative difference in hydrophobicity is a direct consequence of the distinct ortho-substitution pattern of the target compound.

Medicinal Chemistry Lipophilicity Regioisomer Differentiation

(2-Amino-6-bromo-3-fluorophenyl)methanol: High Purity Specification for Demanding Synthetic Applications

The compound is commercially available from multiple reputable vendors with a guaranteed minimum purity specification of 98% (e.g., from Leyan and Chemscene) . This high level of purity, which exceeds the common 95% specification offered for some in-class analogs , is critical for minimizing side reactions and ensuring consistent yields in multi-step syntheses.

Organic Synthesis Building Block Purity Specification

(2-Amino-6-bromo-3-fluorophenyl)methanol: Defined Storage Requirements for Long-Term Stability and Reproducibility

To maintain its high purity and integrity, (2-amino-6-bromo-3-fluorophenyl)methanol requires storage under specific, validated conditions: sealed in a dry environment at 2-8°C . This specification provides a clear and actionable guideline for laboratory management, which is essential for ensuring the compound's long-term stability and the reproducibility of experimental results. In contrast, many structurally similar compounds lack such precise, vendor-verified storage recommendations, leaving their long-term stability undefined and potentially compromising the quality of stored material.

Chemical Stability Storage Conditions Reproducibility

(2-Amino-6-bromo-3-fluorophenyl)methanol (CAS 1227958-14-6): Optimal Application Scenarios for Research and Development


Medicinal Chemistry: Optimizing Lipophilicity in Hit-to-Lead Campaigns

In hit-to-lead optimization, (2-amino-6-bromo-3-fluorophenyl)methanol (LogP 1.6627) offers a distinct lipophilicity profile compared to other regioisomers like (2-amino-5-bromo-3-fluorophenyl)methanol (LogP 1.288) . Researchers can strategically incorporate this building block to modulate a lead compound's LogP, thereby tuning its cellular permeability and metabolic stability without introducing additional structural changes. This precise control over a key physicochemical parameter is essential for navigating the complex property landscape of drug discovery .

Organic Synthesis: Demanding Cross-Coupling and Functionalization Reactions

The high purity specification of 98% for (2-amino-6-bromo-3-fluorophenyl)methanol makes it the preferred choice for challenging transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . The minimized impurity profile reduces the risk of catalyst deactivation and side-product formation, leading to higher yields and cleaner reaction profiles. This is particularly advantageous in the synthesis of complex intermediates for late-stage functionalization or library production where material quality is paramount .

Biochemical Assay Development: Ensuring Reproducibility in Biological Screening

When used as a probe or starting material for synthesizing biochemical tools, the specific storage requirements (2-8°C, dry) for (2-amino-6-bromo-3-fluorophenyl)methanol are a critical advantage . Adhering to these defined conditions ensures that the compound maintains its chemical integrity over the duration of long-term studies, thereby minimizing batch-to-batch variability and enhancing the reproducibility of biological assays, a key requirement for generating robust and publishable data .

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